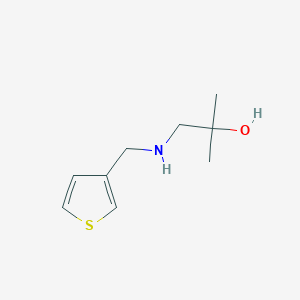![molecular formula C13H19NO B13304627 N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13304627.png)
N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine is an organic compound with the molecular formula C13H19NO It features a cyclopropane ring attached to an amine group, with a 2-methoxyphenyl substituent on the propan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
Cyclopropanation: The intermediate alcohol undergoes cyclopropanation using a reagent such as diiodomethane and zinc-copper couple to form the cyclopropane ring.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Formoterol: A compound with a similar methoxyphenyl group, used as a bronchodilator.
Methoxyphenamine: Another compound with a methoxyphenyl group, used as a stimulant.
Uniqueness
N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine |
InChI |
InChI=1S/C13H19NO/c1-10(14-12-7-8-12)9-11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3 |
InChI Key |
PPBVRGUGIVSBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



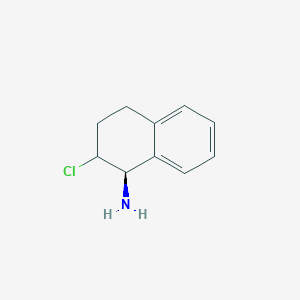
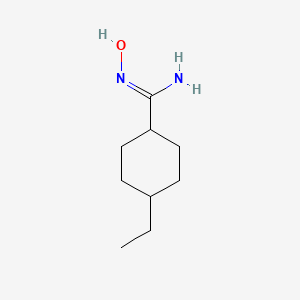
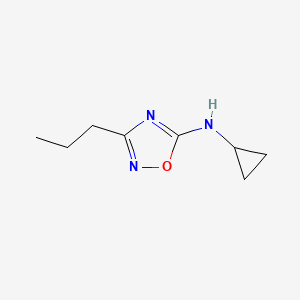

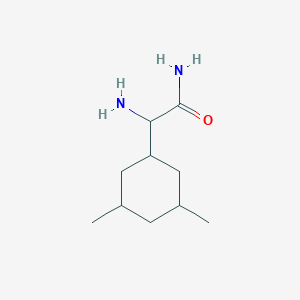

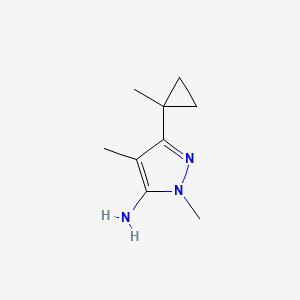
![Butyl[(2,6-difluorophenyl)methyl]amine](/img/structure/B13304583.png)
![N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine](/img/structure/B13304591.png)


